Erianin

Overview

Description

Mechanism of Action

Target of Action

Erianin, a major bisbenzyl compound extracted from Dendrobium chrysotoxum Lindl., has shown potential therapeutic effects on various cancers . The primary targets of this compound are SRC , CRAF, and MEK1/2 . These targets play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. It potently inhibits the expression of SRC, which mediates the anticancer effect of this compound in triple-negative breast cancer (TNBC) . This compound also suppresses the CRAF and MEK1/2 kinases, thereby inhibiting the MAPK signaling pathway .

Biochemical Pathways

This compound affects multiple signaling pathways. The ERK1/2, PI3K/Akt, JAK2/STAT3, HIF-1α/PD-L1, PPT1/mTOR, JNK/c-Jun, and p38 MAPK signal pathways are among the most significant . By inhibiting these pathways, this compound can disrupt the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

This compound’s pharmacokinetics is characterized by poor water solubility and low bioavailability, which greatly affect and limit its further development and application . The exploration of more extensive pharmacological effects and mechanisms, clarification of pharmacokinetics, and synthesis of this compound derivatives are worthwhile and meaningful .

Result of Action

This compound can significantly inhibit TNBC cell proliferation and migration, promote cell apoptosis, and inhibit the growth of transplanted tumors in mice . It also induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the tumor microenvironment, which includes factors such as hypoxia, acidity, and the presence of various immune cells

Biochemical Analysis

Biochemical Properties

Erianin interacts with various enzymes and proteins in the cell. One of the key targets of this compound is the SRC protein . This compound potently inhibits the expression of SRC, which mediates the anticancer effect of this compound in TNBC .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can significantly inhibit TNBC cell proliferation and migration, promote cell apoptosis, and inhibit the growth of transplanted tumors in mice . This compound also interferes with cholesterol levels in TNBC, thereby inhibiting the progression of TNBC in vivo and in vitro .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. This compound potently inhibits the expression of SRC, which mediates the anticancer effect of this compound in TNBC . Moreover, this compound can downregulate the expression of genes related to cholesterol synthesis and uptake by targeting SRC .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can downregulate the expression of genes related to cholesterol synthesis and uptake by targeting SRC . This interferes with cholesterol levels in TNBC, thereby inhibiting the progression of TNBC in vivo and in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erianin can be synthesized through various synthetic routes. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Dendrobium chrysotoxum Lindl. The extraction process includes maceration of the plant material in solvents like ethanol, followed by purification using chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification methods .

Chemical Reactions Analysis

Types of Reactions: Erianin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: Erianin serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: this compound exhibits significant anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Medicine: this compound has shown promise in the treatment of diseases such as cancer, diabetic retinopathy, psoriasis, and bacterial infections. It exerts its effects through multiple pathways, including the inhibition of angiogenesis and modulation of immune responses.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse pharmacological properties .

Comparison with Similar Compounds

Erianin shares structural similarities with other bibenzyl compounds, such as:

Gigantol: Another bibenzyl compound isolated from Dendrobium species, known for its anti-cancer and anti-inflammatory properties.

Moscatilin: A bibenzyl compound with potent anti-tumor activity, also isolated from Dendrobium species.

Uniqueness of this compound:

- This compound exhibits a broader range of pharmacological activities compared to similar compounds.

- It has a unique mechanism of action involving multiple molecular targets and pathways, making it a versatile compound for therapeutic applications .

Biological Activity

Erianin, a natural compound derived from the traditional Chinese medicinal plant Dendrobium, has gained significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer cells. Key mechanisms include:

- Induction of Apoptosis : this compound promotes apoptosis in various cancer cell lines by regulating the expression of critical proteins involved in the apoptotic pathway. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis rates in cervical cancer cells (HeLa) and non-small cell lung cancer (NSCLC) cells .

- Cell Cycle Arrest : this compound induces cell cycle arrest primarily at the G2/M phase. This effect has been documented across several cancer types, including hepatocellular carcinoma and colorectal cancer. The compound upregulates specific cyclins and cyclin-dependent kinase inhibitors (CDKIs) while downregulating CDK expression, thereby inhibiting cell proliferation .

- Ferroptosis Induction : Recent studies have revealed that this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was identified in glioma stem cells (GSCs), where this compound enhances sensitivity to temozolomide (TMZ) by promoting ferroptosis through REST/LRSAM1 signaling pathways .

- Inhibition of MAPK Signaling : this compound has been identified as an inhibitor of CRAF and MEK1/2 kinases, which are crucial components of the MAPK signaling pathway. By inhibiting these kinases, this compound effectively suppresses tumor growth in melanoma and colorectal cancer models .

Research Findings

Numerous studies have explored the anticancer properties of this compound across different cell lines and animal models. Below is a summary of significant findings:

Case Studies

- Glioma Study : In a study investigating the effects of this compound on glioma stem cells, it was found that treatment led to increased reactive oxygen species (ROS) levels and decreased glutathione (GSH) levels, indicative of ferroptosis induction. The study utilized various assays including co-immunoprecipitation and luciferase reporter assays to elucidate the underlying mechanisms .

- Cervical Cancer Study : Research on HeLa cells demonstrated that this compound significantly increased early apoptosis rates from 5.99% to 48.91% after 48 hours at concentrations of 31.4 µM. This study highlighted the role of caspase activation and changes in Bcl-2 family protein expressions as pivotal factors in this compound's apoptotic effects .

- NSCLC Study : A detailed examination revealed that this compound inhibited cell viability in multiple NSCLC cell lines (H1975, HCC827) through suppression of aerobic glycolysis, showcasing its potential as a therapeutic agent against resistant cancer phenotypes .

Properties

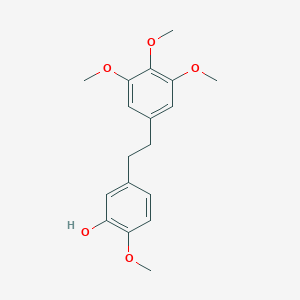

IUPAC Name |

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDFUVFNIAJEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326751 | |

| Record name | Erianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95041-90-0 | |

| Record name | Erianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95041-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of erianin, and how does it interact with them?

A1: this compound has been shown to interact with multiple molecular targets, including:

- Pyruvate Carboxylase (PC): this compound directly binds to and inhibits PC enzymatic activity, disrupting the replenishment of the tricarboxylic acid (TCA) cycle and impacting cancer cell proliferation. []

- β-catenin: this compound can bind to β-catenin, inhibiting its nuclear translocation and transcriptional activity, ultimately affecting downstream gene expression related to cell growth. []

- JNK Signaling Pathway: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, contributing to its antiproliferative and pro-apoptotic effects. [, , ]

- PI3K/Akt Signaling Pathway: this compound can both activate and inhibit the PI3K/Akt signaling pathway, depending on the cell type and context, influencing cell survival, apoptosis, and metabolic processes. [, , , ]

Q2: How does this compound induce apoptosis in cancer cells?

A2: this compound demonstrates pro-apoptotic effects through various mechanisms, including:

- Mitochondrial Pathway: this compound can trigger the intrinsic apoptotic pathway by disrupting mitochondrial membrane potential, releasing cytochrome c, and activating caspases. [, ]

- Death Receptor Pathway: this compound can also engage the extrinsic apoptotic pathway, upregulating death receptors like DR5 and activating downstream caspases. []

- Modulation of Bcl-2 Family Proteins: this compound influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards apoptosis. [, , ]

Q3: How does this compound impact cell cycle progression?

A3: this compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, by:

- Upregulating cyclin-dependent kinase inhibitors (CDKIs): this compound increases the expression of CDKIs like p21 and p27, inhibiting the activity of cyclin-CDK complexes required for cell cycle progression. [, ]

- Downregulating cyclins and CDKs: this compound suppresses the expression of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1), further contributing to G2/M phase arrest. [, ]

Q4: Does this compound affect cancer cell metabolism?

A4: Yes, this compound demonstrates an impact on cancer cell metabolism through:

- Inhibition of Aerobic Glycolysis: this compound can suppress aerobic glycolysis, a key metabolic pathway in cancer cells, by downregulating key enzymes like hexokinase 2 (HK2), potentially via the Akt-GSK3β signaling pathway. []

- Metabolic Reprogramming: By inhibiting PC, this compound disrupts the TCA cycle, forcing metabolic adaptations that hinder cancer cell proliferation. []

Q5: Beyond direct antitumor effects, how else does this compound influence cancer progression?

A5: this compound exhibits additional anticancer properties, including:

- Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, limiting tumor growth and metastasis. [, , ]

- Suppression of Tumor Cell Migration and Invasion: this compound inhibits the migration and invasion of cancer cells, potentially by interfering with epithelial-to-mesenchymal transition (EMT). [, , ]

- Modulation of Immune Response: this compound influences the immune response to cancer, potentially by regulating cytokine production and immune cell activity. [, ]

- Reversal of Drug Resistance: this compound shows promise in overcoming drug resistance in cancer cells, potentially by modulating drug efflux pumps like P-gp. []

Q6: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A6:

Q7: How stable is this compound under various conditions?

A7: this compound exhibits good stability in normal saline and serum. [] Pharmacokinetic studies in rats revealed that this compound's half-life varied depending on the administration route and formulation. [, , ]

Q8: What strategies are being explored to enhance this compound's solubility and bioavailability?

A8: Due to its poor water solubility, which can limit its therapeutic application, several approaches are under investigation to improve this compound's bioavailability:

- Formulation as a Fat Emulsion: this compound formulated as a fat emulsion has demonstrated improved pharmacokinetic parameters in animal studies. [, ]

- Development of this compound Salts: this compound salts have been synthesized and show enhanced water solubility compared to the parent compound. []

Q9: What types of in vitro assays have been used to study the anticancer activity of this compound?

A9: Various in vitro assays have been employed to investigate this compound's anticancer effects:

- Cell viability and proliferation assays (MTT, CCK-8): These assays assess this compound's cytotoxic effects and its impact on cancer cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , ]

- Apoptosis assays (Annexin V staining, caspase activity): These assays evaluate this compound's ability to induce programmed cell death in cancer cells. [, , , , , , ]

- Cell cycle analysis (flow cytometry): This method determines if this compound arrests the cell cycle at specific phases, indicating its interference with cell division. [, , , , , , , ]

- Migration and invasion assays (wound healing, Transwell): These assays assess this compound's ability to hinder cancer cell motility and invasiveness, critical for metastasis. [, , , , , , , , , ]

- Angiogenesis assays (tube formation): These assays evaluate this compound's potential to inhibit the formation of new blood vessels, crucial for tumor growth and survival. []

Q10: What animal models have been used to study this compound's anticancer effects?

A10: Several animal models have been employed to investigate this compound's in vivo anticancer activity:

- Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice). This compound treatment is then administered to evaluate its effects on tumor growth, metastasis, and survival. [, , , , , , ]

- Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. This model allows for studying this compound's effects on tumor-immune system interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.